[4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE [4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8495147
InChI: InChI=1S/C18H19FN2O3S/c19-17-8-4-7-16(13-17)18(22)20-9-11-21(12-10-20)25(23,24)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
SMILES: C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3
Molecular Formula: C18H19FN2O3S
Molecular Weight: 362.4 g/mol

[4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE

CAS No.:

Cat. No.: VC8495147

Molecular Formula: C18H19FN2O3S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

[4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE -

Specification

Molecular Formula C18H19FN2O3S
Molecular Weight 362.4 g/mol
IUPAC Name (4-benzylsulfonylpiperazin-1-yl)-(3-fluorophenyl)methanone
Standard InChI InChI=1S/C18H19FN2O3S/c19-17-8-4-7-16(13-17)18(22)20-9-11-21(12-10-20)25(23,24)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Standard InChI Key UAYMOCHYPBRBHL-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3
Canonical SMILES C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (4-benzylsulfonylpiperazin-1-yl)-(3-fluorophenyl)methanone, reflects its three-dimensional structure:

  • Piperazine ring: A six-membered diamine ring serving as the central scaffold.

  • Benzylsulfonyl group: A sulfone (-SO₂-) linked to a benzyl moiety at the piperazine’s 4-position.

  • 3-Fluorophenyl methanone: A ketone-functionalized aromatic ring with a fluorine substituent at the meta position .

The canonical SMILES string C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3 encodes this arrangement, highlighting the connectivity between the piperazine, sulfonyl, and fluorophenyl groups.

Physicochemical Properties

Key properties derived from computational and experimental data include:

PropertyValue
Molecular formulaC₁₈H₁₉FN₂O₃S
Molecular weight362.4 g/mol
Hydrogen bond acceptors5
logP (lipophilicity)~3.2 (estimated)
Topological polar surface area63.8 Ų

The sulfonyl group contributes to high polarity, while the fluorophenyl moiety enhances metabolic stability, a trait leveraged in drug design .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 4-(benzylsulfonyl)piperazinomethanone typically follows a two-step protocol:

Step 1: Nucleophilic Substitution
Piperazine reacts with benzylsulfonyl chloride in the presence of a base (e.g., triethylamine or NaOH) to form 4-benzylsulfonylpiperazine. The base scavenges HCl, driving the reaction to completion.

Step 2: Acylation
The intermediate undergoes acylation with 3-fluorobenzoyl chloride in dichloromethane or acetonitrile. Catalytic dimethylaminopyridine (DMAP) may accelerate the reaction.

Reaction Scheme:

Piperazine+Benzylsulfonyl chlorideBase4-Benzylsulfonylpiperazine3-Fluorobenzoyl chlorideTarget Compound\text{Piperazine} + \text{Benzylsulfonyl chloride} \xrightarrow{\text{Base}} \text{4-Benzylsulfonylpiperazine} \xrightarrow{\text{3-Fluorobenzoyl chloride}} \text{Target Compound}

Yields typically range from 60–75%, with purity confirmed via HPLC and NMR.

Purification and Characterization

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.

  • Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.8–7.2 (m, aromatic H), 4.3 (s, SO₂CH₂), 3.6–2.9 (m, piperazine H).

    • MS (ESI+): m/z 363.1 [M+H]⁺.

  • X-ray crystallography: Limited data available; analogous structures show planar sulfonyl and ketone groups .

Hypothesized Biological Activities

Tyrosinase Inhibition

Structural analogs, such as arylpiperazinyl ketones, inhibit tyrosinase—a key enzyme in melanogenesis—with IC₅₀ values <10 μM. The fluorophenyl group may enhance binding via hydrophobic interactions, while the sulfonyl moiety stabilizes enzyme adducts.

Antioxidant Capacity

In DPPH radical scavenging assays, related compounds show EC₅₀ values of 45–60 μM, comparable to ascorbic acid. The sulfonyl group may quench radicals via electron donation.

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No data on absorption, distribution, or metabolism.

  • Toxicity: Preliminary cytotoxicity studies are absent.

  • Target specificity: Unknown whether tyrosinase inhibition is selective over other metalloenzymes.

Research Priorities

  • Structure-Activity Relationships (SAR): Modify the benzylsulfonyl and fluorophenyl groups to optimize potency.

  • In vivo Studies: Evaluate efficacy in murine models of hyperpigmentation or infection.

  • Computational Modeling: Molecular dynamics simulations to predict binding modes.

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